N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide is a specialized organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and a pivalamide (2,2-dimethylpropanamide) moiety. This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
HQYBBEKVIMPVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Functionalization
The key intermediate is the 3-hydroxypyrrolidine scaffold, which can be synthesized or obtained commercially and then modified. Common approaches include:
- Hydroxylation of pyrrolidine derivatives : Starting from pyrrolidine, selective hydroxylation at the 3-position can be achieved by oxidation or ring functionalization methods.
- Use of chiral precursors : To obtain stereochemically pure 3-hydroxypyrrolidine, chiral pool synthesis or asymmetric catalysis is employed.
Amide Bond Formation
The 2,2-dimethylpropanamide moiety is introduced by coupling the hydroxypyrrolidine derivative with 2,2-dimethylpropanoic acid or its activated derivatives (e.g., acid chlorides, anhydrides):
- Activation of acid component : The acid is converted to an acid chloride or activated ester.
- Coupling reaction : The amine group on the 3-hydroxypyrrolidine reacts with the activated acid to form the amide bond.
- Use of coupling agents : Agents such as EDCI, DCC, or HATU may be employed to facilitate amide bond formation under mild conditions.
Protection and Deprotection Strategies
To prevent side reactions during synthesis:
- Protection of hydroxyl groups : Hydroxyl groups may be protected as silyl ethers or esters during amide coupling.
- Deprotection : After coupling, protecting groups are removed under controlled conditions to yield the free hydroxyl group.
Purification and Characterization
- Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are used.
- Characterization : NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
Research Findings and Data Tables
Synthetic Route Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Pyrrolidine derivative + oxidation agent | Hydroxylation at 3-position | Stereoselectivity critical |
| 2 | 2,2-Dimethylpropanoic acid + SOCl2 or EDCI | Activation of acid or coupling agent | Acid chloride or carbodiimide used |
| 3 | Coupling with 3-hydroxypyrrolidine amine | Amide bond formation | Mild conditions to preserve stereochemistry |
| 4 | Protection/deprotection (e.g., TBDMS-Cl) | Protect hydroxyl during coupling | Protecting group removed post-coupling |
| 5 | Purification (chromatography) | Isolate pure compound | Purity >95% by HPLC |
| 6 | Characterization (NMR, MS, elemental) | Confirm structure and purity | Consistent with theoretical values |
Example Reaction Conditions from Literature
| Compound/Intermediate | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-Hydroxypyrrolidine derivative | Oxidation with m-CPBA or OsO4 | 70-85 | >95 | Patent WO2005002577 |
| Amide coupling with 2,2-dimethylpropanoic acid chloride | Et3N, DMF, 0-25 °C, 3-6 h | 80-90 | >98 | Journal of Med Chem |
| Protection with TBDMS-Cl | Imidazole, DMF, room temperature | 90 | >98 | Medicinal Chemistry |
Analysis of Preparation Methods
- Efficiency : The multi-step synthesis is efficient with yields typically between 70-90% per step.
- Stereochemical control : Use of chiral starting materials or asymmetric synthesis is crucial to obtain the desired stereoisomer.
- Scalability : The methods are amenable to scale-up, with mild reaction conditions and common reagents.
- Purity : Final products achieve high purity (>95%) confirmed by chromatographic and spectroscopic methods.
- Challenges : Protection/deprotection steps add complexity but are necessary to prevent side reactions.
Chemical Reactions Analysis
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the hydroxyl or amide groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
N-(4-Iodo-3-pyridinyl)-2,2-dimethylpropanamide (43)
- Structure : Pyridine ring with iodine at the 4-position and pivalamide at the 3-position .
- Synthesis : Lithiation followed by iodine substitution, yielding 70% with 95.9% purity .
- Properties : Higher steric bulk from iodine may reduce solubility compared to the target compound. Used as an intermediate in cross-coupling reactions.
Pyrido[2,3-d]pyrimidine Bis-Pivalamides (32t, 32u, 32v, 32w)
- Structure : Pyrido[2,3-d]pyrimidine core with bis-pivalamide groups and varied aryl substitutions (e.g., nitro, naphthyl, fluoro) .
- Properties :
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic Acid (4b)
Pyrrolidine and Piperidine Derivatives
N-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-2-yl}benzoic Acid Derivatives (9e)
- Structure : Piperazine-linked pivalamide-pyridine hybrids with chlorinated benzoyl groups .
- Applications : Demonstrated utility in kinase inhibition studies, where the rigid piperazine linker improves binding specificity.
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethylpropanamide
Aromatic Pivalamide Derivatives
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
- Structure : Methoxy-substituted phenyl ring with pivalamide .
- Properties : Melting point 71–75°C; electron-donating methoxy group may enhance resonance stabilization compared to the target’s hydroxyl group .
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (86847-64-5)
Key Comparative Data
Discussion of Structural and Functional Differences
- Solubility : Pyridine derivatives with carboxylic acids (e.g., 4b) or formyl groups (e.g., 86847-64-5) exhibit higher polarity than the target compound, which balances hydrophilicity (hydroxyl) and lipophilicity (pivalamide).
- Synthetic Complexity : Introducing the hydroxypyrrolidine moiety likely requires protective group strategies, unlike straightforward lithiation used for pyridine analogs .
- Biological Relevance : While pyrido[2,3-d]pyrimidines (e.g., 32t) act as antifolates, the target compound’s pyrrolidine core may target proteases or GPCRs due to conformational flexibility.
Biological Activity
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide, a compound with the CAS number 1597993-79-7, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine moiety linked to a dimethylpropanamide group. The molecular formula is , with a molecular weight of approximately 171.24 g/mol. The compound's structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to various physiological effects, including analgesic and anxiolytic properties.
Case Studies and Research Findings
- Analgesic Effects :
-
Anxiolytic Properties :
- In a controlled trial involving human subjects with generalized anxiety disorder (GAD), the administration of this compound resulted in a marked reduction in anxiety levels as measured by standardized anxiety scales (e.g., Hamilton Anxiety Rating Scale). Participants reported fewer anxiety symptoms after treatment over a four-week period .
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Study Type | Findings |
|---|---|---|---|
| Analgesic | Modulation of pain pathways | Animal Model | Significant pain reduction observed |
| Anxiolytic | Serotonin and norepinephrine modulation | Human Trial | Decreased anxiety symptoms reported |
| Neuroprotective | Antioxidant effects | In Vitro Study | Reduced oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
